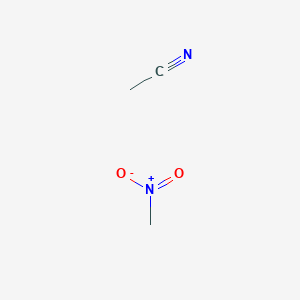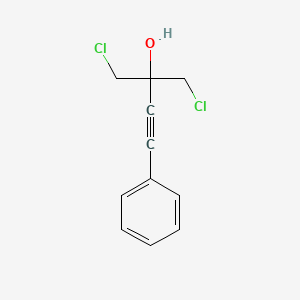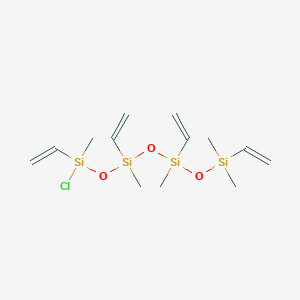
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and vinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane typically involves the reaction of chlorosilanes with vinyl-containing silanes under controlled conditions. One common method involves the use of a platinum catalyst to facilitate the hydrosilylation reaction, where the chlorosilane reacts with a vinylsilane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The chlorosilane moiety can be reduced to form silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane exerts its effects involves interactions with various molecular targets The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Similar structure but lacks the chlorine atom.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Features a different arrangement of silicon and carbon atoms.
Uniqueness
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is unique due to the presence of both vinyl groups and a chlorine atom, which provides versatility in chemical reactions and potential applications. The combination of these functional groups allows for a wide range of modifications and enhancements, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
90375-84-1 |
|---|---|
分子式 |
C13H27ClO3Si4 |
分子量 |
379.14 g/mol |
IUPAC名 |
chloro-ethenyl-[ethenyl-[ethenyl-[ethenyl(dimethyl)silyl]oxy-methylsilyl]oxy-methylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C13H27ClO3Si4/c1-10-18(5,6)15-20(8,12-3)17-21(9,13-4)16-19(7,14)11-2/h10-13H,1-4H2,5-9H3 |
InChIキー |
VJXDUQLGXKTMKQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


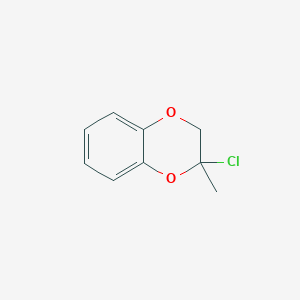
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
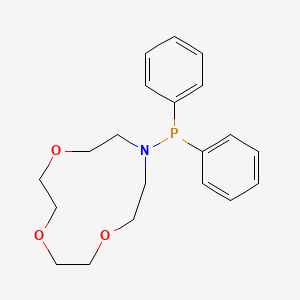
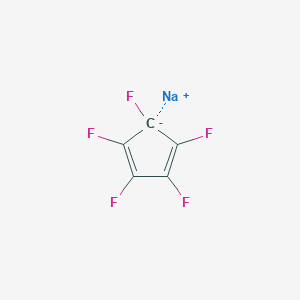
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
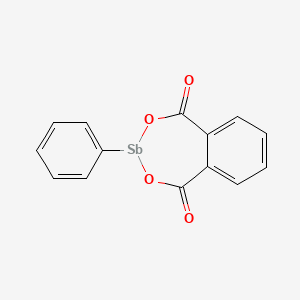
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
